4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate
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Overview
Description
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propoxyphenyl group and a pentylpyridinyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate typically involves a multi-step process:
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Formation of 4-Propoxyphenyl Benzoate
Starting Materials: 4-Hydroxybenzoic acid, 1-Bromopropane, and a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Procedure: 4-Hydroxybenzoic acid is reacted with 1-Bromopropane in the presence of potassium carbonate to form 4-Propoxyphenyl benzoate.
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Formation of 5-Pentylpyridin-2-yl Benzoate
Starting Materials: 2-Bromopyridine and 1-Pentylmagnesium bromide (Grignard reagent).
Reaction Conditions: The reaction is performed in an anhydrous solvent such as tetrahydrofuran under inert atmosphere.
Procedure: 2-Bromopyridine is reacted with 1-Pentylmagnesium bromide to form 5-Pentylpyridin-2-yl benzoate.
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Coupling Reaction
Starting Materials: 4-Propoxyphenyl benzoate and 5-Pentylpyridin-2-yl benzoate.
Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.
Procedure: The two intermediates are coupled to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Propoxyphenyl 4-(4-pentylpyridin-2-yl)benzoate
- 4-Propoxyphenyl 4-(3-pentylpyridin-2-yl)benzoate
- 4-Propoxyphenyl 4-(2-pentylpyridin-2-yl)benzoate
Uniqueness
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-propoxyphenyl) 4-(5-pentylpyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-3-5-6-7-20-8-17-25(27-19-20)21-9-11-22(12-10-21)26(28)30-24-15-13-23(14-16-24)29-18-4-2/h8-17,19H,3-7,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNYXIBKCTUCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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